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Compound of Interest

Compound Name:
1-(1-Chloropropyl)-4-

fluorobenzene

CAS No.: 1092300-84-9

Cat. No.: B1521319

Get Quote

Technical Monograph: 1-(1-Chloropropyl)-4-
fluorobenzene
Synthesis, Reactivity, and Application in Medicinal
Chemistry
Part 1: Identity & Physicochemical Profile
1-(1-Chloropropyl)-4-fluorobenzene is a specialized benzylic chloride intermediate. Unlike

commodity fluorobenzenes, this molecule is typically synthesized in situ or on-demand due to

its hydrolytic instability. It serves as a high-value electrophile for introducing the 1-(4-

fluorophenyl)propyl moiety into pharmacophores.

Chemical Identifiers[1][2][3][4][5][6][7]
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Parameter Detail

Chemical Name 1-(1-Chloropropyl)-4-fluorobenzene

IUPAC Name 1-Chloro-1-(4-fluorophenyl)propane

Common Synonyms

-Chloro-4-fluoropropylbenzene;

-Fluoro-

-propylbenzyl chloride

Molecular Formula

Molecular Weight 172.63 g/mol

Key Precursor CAS
456-03-1 (4'-Fluoropropiophenone); 701-47-3

(1-(4-Fluorophenyl)propan-1-ol)

Structure Description

A benzene ring substituted at the para position

with a fluorine atom and at the ipso position with

a 1-chloropropyl group.

Physicochemical Properties (Predicted)[6]
Appearance: Colorless to pale yellow liquid (prone to darkening upon oxidation).

Boiling Point: ~95–98°C at 15 mmHg (Estimated). Note: Distillation at atmospheric pressure

causes decomposition.

Solubility: Soluble in DCM, THF, Toluene, Diethyl Ether. Hydrolyzes in water.

Stability: Moisture sensitive. Benzylic C-Cl bond is labile; prone to hydrolysis to the alcohol or

elimination to the styrene derivative (anethole analog) upon heating.

Part 2: Synthesis & Production Protocols
Because benzylic chlorides are potent alkylating agents and often lachrymators, commercial

availability is sometimes restricted. The standard laboratory synthesis proceeds via the

chlorination of the corresponding benzylic alcohol.
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Mechanistic Pathway
The synthesis involves the nucleophilic substitution of the hydroxyl group on 1-(4-

fluorophenyl)propan-1-ol using Thionyl Chloride (

).

Step 1 (Reduction): 4'-Fluoropropiophenone is reduced to the alcohol using Sodium

Borohydride (

).

Step 2 (Chlorination): The alcohol is treated with

. The mechanism typically proceeds via an

(retention) or

(inversion) pathway depending on the presence of a base (e.g., Pyridine). Without base, the
internal return mechanism (

) is favored, releasing

and

.

Experimental Protocol (Self-Validating System)
Safety Warning:Thionyl chloride is corrosive and releases toxic HCl/SO2 gases. Perform in a

fume hood. The product is a potential lachrymator.

Stage 1: Precursor Preparation
Dissolve 10.0 g (65.7 mmol) of 4'-Fluoropropiophenone (CAS 456-03-1) in 50 mL of

Methanol.

Cool the solution to 0°C in an ice bath.

Add 2.5 g (66 mmol) of
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portion-wise over 15 minutes. Control gas evolution.

Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) until ketone

disappears.

Quench with 1M HCl, extract with DCM, dry over

, and concentrate to yield 1-(4-fluorophenyl)propan-1-ol.

Stage 2: Chlorination
Dissolve the crude alcohol (from Stage 1) in 40 mL of anhydrous Dichloromethane (DCM).

Cool to 0°C under Nitrogen atmosphere.

Add 5.5 mL (75 mmol) of Thionyl Chloride dropwise. Optional: Add 0.1 eq of DMF as a

catalyst to form the Vilsmeier-Haack intermediate for faster reaction.

Reflux gently (40°C) for 2–3 hours.

Evaporate solvent and excess

under reduced pressure.

Validation: The crude oil is usually sufficiently pure (>95%) for downstream alkylation. Do not

perform aqueous workup to avoid hydrolysis.

Synthesis Workflow Diagram

4'-Fluoropropiophenone
(CAS 456-03-1)

1-(4-Fluorophenyl)propan-1-ol
(CAS 701-47-3)

NaBH4, MeOH
(Reduction) 1-(1-Chloropropyl)-4-fluorobenzene

(Target)

SOCl2, DCM
(Chlorination)

Click to download full resolution via product page

Figure 1: Linear synthetic pathway from commercially available ketone precursor.

Part 3: Reactivity & Mechanistic Insight
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The chemical behavior of 1-(1-Chloropropyl)-4-fluorobenzene is dominated by the benzylic

effect. The carbocation intermediate formed at the benzylic position is stabilized by resonance

with the aromatic ring, making the C-Cl bond significantly more reactive than in primary alkyl

chlorides.

Nucleophilic Substitution ( vs )
Pathway: In polar protic solvents, the chloride leaves spontaneously to form a planar
carbocation. The para-fluorine atom exerts an inductive withdrawing effect (-I) but a
resonance donating effect (+R). Overall, the benzylic cation is stable enough to facilitate
rapid substitution with weak nucleophiles (e.g., alcohols, amines).

Pathway: With strong nucleophiles (e.g., azide

, cyanide

) in aprotic solvents (DMF, DMSO), the reaction proceeds via direct backside attack.

Elimination
In the presence of strong bases (e.g., KOtBu), the molecule undergoes dehydrohalogenation to

form 1-(4-fluorophenyl)propene (anethole analog). This is a common competing side reaction

during amine alkylation.

Reactivity Map

1-(1-Chloropropyl)-4-fluorobenzene

Benzylic Amines
(Drug Scaffolds)

+ HNR2
(N-Alkylation)

Benzylic Ethers

+ ROH / Base

1-(4-Fluorophenyl)propene
(Elimination Product)

+ Strong Base
(Elimination)

Grignard Reagent
(Ar-CH(MgBr)-Et)

+ Mg / THF
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Figure 2: Divergent reactivity profile showing primary transformation pathways.

Part 4: Applications in Drug Design
The 1-(4-fluorophenyl)propyl motif is a privileged scaffold in medicinal chemistry, particularly in

the design of CNS-active agents.

The Fluorine Advantage
The inclusion of the fluorine atom at the para position serves two critical functions:

Metabolic Blocking: It blocks P450-mediated hydroxylation at the para position, significantly

extending the metabolic half-life of the drug compared to the non-fluorinated analog.

Lipophilicity: Fluorine increases lipophilicity (

), enhancing blood-brain barrier (BBB) penetration, which is essential for neuroactive drugs.

Downstream Targets
This intermediate is structurally related to the synthesis of:

Antipsychotics: Analogs of the butyrophenone class (e.g., Haloperidol derivatives) where the

alkyl chain length is modulated.

Antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs) often utilize phenyl-propyl-

amine backbones.

Agrochemicals: Fungicides requiring stable benzylic linkages.

Part 5: Handling & Stability
Storage Protocols

Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical oxidation; moisture

promotes hydrolysis.

Temperature: Refrigerate (2–8°C).
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Container: Teflon-lined caps or sealed ampoules. Avoid metal containers that may catalyze

Friedel-Crafts polymerization.

Troubleshooting
Problem: Product turns pink/dark.

Cause: Decomposition to HCl and styrene derivatives.

Solution: Filter through a small pad of basic alumina (neutralizes acid) or use immediately.

Problem: Low yield in substitution reactions.

Cause: Elimination side-reaction.

Solution: Lower the reaction temperature and use a non-basic nucleophile or a weaker

base (e.g.,

instead of NaH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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